Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of diethylstilbestrol, a compound that was widely used in the past for various medical purposes, including hormone therapy and cancer treatment . Stilphostrol is known for its estrogenic properties and has been used in the treatment of prostate cancer and other hormone-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Stilphostrol is synthesized through the phosphorylation of diethylstilbestrol. The process involves the reaction of diethylstilbestrol with phosphoric acid or its derivatives under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete phosphorylation .
Industrial Production Methods
In industrial settings, the production of stilphostrol involves large-scale chemical reactors where diethylstilbestrol is reacted with phosphoric acid derivatives. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH . The final product is then purified through crystallization or other separation techniques to obtain stilphostrol in its pure form .
Chemical Reactions Analysis
Types of Reactions
Stilphostrol undergoes various chemical reactions, including:
Oxidation: Stilphostrol can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of stilphostrol can lead to the formation of dihydro derivatives.
Substitution: Stilphostrol can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of stilphostrol, such as quinones, dihydro derivatives, and substituted phenols .
Scientific Research Applications
Stilphostrol has been extensively studied for its applications in various fields:
Mechanism of Action
Stilphostrol exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells . This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes . The activation of these genes leads to various physiological effects, including the regulation of reproductive functions, cell growth, and differentiation .
Comparison with Similar Compounds
Stilphostrol is part of a group of nonsteroidal estrogens known as stilbestrols. Similar compounds include:
Diethylstilbestrol (DES): A more potent estrogenic compound with similar applications but higher associated risks.
Hexestrol: Another nonsteroidal estrogen with similar properties but different pharmacokinetics.
Benzestrol: A close analogue of stilphostrol with slightly different chemical structure and potency.
Compared to these compounds, stilphostrol is unique in its specific phosphorylation, which affects its solubility, bioavailability, and overall pharmacological profile .
Properties
IUPAC Name |
sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8P2.Na/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24;/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24);/q;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCCMCIRPZMNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NaO8P2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.